![molecular formula C5H9ClN2O B3049732 (5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride CAS No. 2173992-46-4](/img/structure/B3049732.png)
(5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride
Overview
Description
“(5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H9ClN2O . It has a molecular weight of 148.59 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride” consists of a 5-membered oxazole ring with a methyl group at the 5th position and a methanamine group at the 2nd position . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride, focusing on six unique fields:
Pharmaceuticals and Drug Development
(5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting a range of diseases, including cancer, bacterial infections, and viral infections. Researchers have explored its potential in creating novel antiviral agents, particularly in the context of emerging viral threats .
Antimicrobial Agents
This compound has shown promise as a building block for antimicrobial agents. Its derivatives have been studied for their efficacy against a variety of pathogens, including bacteria and fungi. The presence of the oxazole ring is crucial for its antimicrobial activity, making it a key component in the design of new antibiotics .
Chemical Biology and Biochemistry
In chemical biology, (5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride is used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it useful in elucidating the mechanisms of enzyme action and protein interactions. This application is particularly important in understanding disease pathways and developing targeted therapies .
Material Science
The compound is also utilized in material science for the synthesis of polymers and other advanced materials. Its incorporation into polymer chains can enhance the thermal stability and mechanical properties of the resulting materials. This makes it valuable in the development of high-performance materials for industrial applications .
Agricultural Chemistry
In agriculture, derivatives of (5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride are investigated for their potential as agrochemicals. These derivatives can act as herbicides, fungicides, or insecticides, helping to protect crops from pests and diseases. The compound’s effectiveness in this field is due to its ability to disrupt specific biological pathways in target organisms .
Environmental Science
Environmental scientists explore the use of this compound in the detection and remediation of pollutants. Its chemical properties allow it to bind with certain contaminants, making it useful in the development of sensors and filtration systems. This application is crucial for monitoring and improving environmental health .
Safety and Hazards
“(5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride” should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . It should not be inhaled or come into contact with skin and eyes . It is also advised to use personal protective equipment as required .
properties
IUPAC Name |
(5-methyl-1,3-oxazol-2-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKJWSXAXQGHDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2173992-46-4 | |
Record name | 2-Oxazolemethanamine, 5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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